![molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1](/img/structure/B567888.png)

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

カタログ番号 B567888

CAS番号:

1215206-27-1

分子量: 314.138

InChIキー: YHVSJNXHRWSYML-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

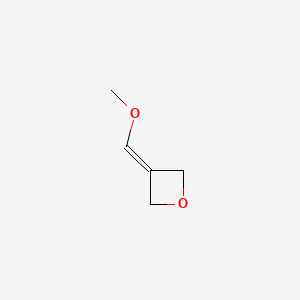

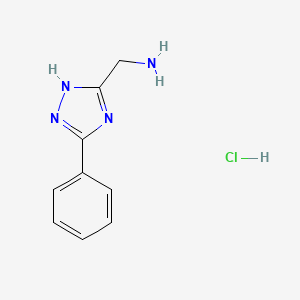

“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .科学的研究の応用

Application 1: Quorum Sensing Inhibitors

- Summary of the Application : Benzo[d]thiazole-2-thiol derivatives have been studied for their potential as quorum sensing inhibitors. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa .

- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively . These compounds did not affect the growth of the bacteria, suggesting they inhibit quorum sensing without being antibiotic .

Application 2: Synthesis of 2-Arylbenzothiazoles

- Summary of the Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

- Methods of Application : The protocol involves the use of 2-aminothiophenol and aromatic aldehydes .

- Results or Outcomes : The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 min . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .

Application 3: Anti-bacterial and Anti-fungal Agents

- Summary of the Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . They have been found to exhibit anti-bacterial and anti-fungal activities.

- Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of bacterial or fungal strains .

Application 4: Anti-oxidant Agents

- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-oxidant activity .

- Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-oxidant assays .

Application 5: Anti-microbial Agents

- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-microbial activity .

- Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of microbial strains .

Application 6: Anti-proliferative Agents

- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-proliferative activity .

- Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-proliferative assays .

特性

IUPAC Name |

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVSJNXHRWSYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682073 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol | |

CAS RN |

1215206-27-1 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile

1256785-39-3

6-Chloro-5-nitro-1H-indazole-3-carboxylic acid

1245645-05-9

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

1237117-14-4

(2-(Pyridin-2-yl)phenyl)boronic acid

1243264-50-7

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)